1-Tert-butyl-4-ethylpiperazine

Description

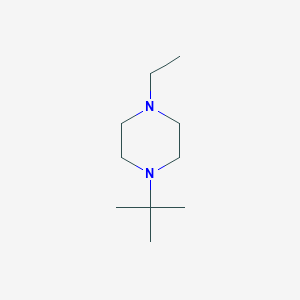

Structure

2D Structure

3D Structure

Properties

CAS No. |

10125-79-8 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

1-tert-butyl-4-ethylpiperazine |

InChI |

InChI=1S/C10H22N2/c1-5-11-6-8-12(9-7-11)10(2,3)4/h5-9H2,1-4H3 |

InChI Key |

AJYSBOVXXZMAGI-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(C)(C)C |

Canonical SMILES |

CCN1CCN(CC1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Tert Butyl 4 Ethylpiperazine and Its Derivatives

Classical Approaches for Piperazine (B1678402) Ring Construction

Traditional methods for constructing the piperazine core have been well-established for decades. These strategies typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cyclization Reactions of Diamines and Dihaloalkanes

One of the most fundamental methods for synthesizing the piperazine ring involves the double N-alkylation of a primary amine with a dihaloalkane or the reaction of a diamine with a dihaloalkane. In the context of producing N-substituted piperazines, this can be envisioned by reacting a suitable N,N'-disubstituted ethylenediamine with a 1,2-dihaloethane. However, a more common and direct approach for creating mono or disubstituted piperazines is the condensation of diethanolamine with a primary amine. google.com This reaction is typically carried out at elevated temperatures in the presence of a dehydration catalyst, such as alumina-nickel or Raney nickel. google.com

For the synthesis of a molecule like 1-tert-butyl-4-ethylpiperazine, this classical approach would be challenging for achieving specific N,N'-disubstitution in a single step due to the formation of product mixtures. Often, a blocking group strategy is employed where one nitrogen of the piperazine ring is protected, the other is alkylated, and then the protecting group is removed to allow for the second alkylation. google.com

Ring-Closing Reactions via Reductive Amination

Reductive amination offers another classical and versatile route to the piperazine core. This method can involve the cyclization of a precursor containing two amine functionalities and two carbonyl groups, or equivalents thereof. A modern variation of this approach involves the stereoselective catalytic reductive cyclization of dioximes. nih.govsemanticscholar.orgresearchgate.net This strategy begins with the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. nih.govsemanticscholar.orgresearchgate.net This intermediate is then subjected to catalytic hydrogenation, which reduces the oxime groups and facilitates ring closure to form the piperazine. nih.govsemanticscholar.orgresearchgate.net

The key steps in this process are:

Hydrogenolysis of the N-O bonds in the dioxime to yield a diimine intermediate.

Cyclization of the diimine to form a dihydropyrazine.

Subsequent hydrogenation of the dihydropyrazine to the final piperazine product. nih.gov

This method is particularly advantageous as it allows for the construction of the piperazine ring from a primary amine, offering a route to introduce one of the N-substituents from the start. nih.govsemanticscholar.orgresearchgate.net The other N-substituent would then be introduced in a subsequent step. For instance, starting with tert-butylamine would lead to an N-tert-butylpiperazine, which could then be ethylated. The reaction conditions for the reductive cyclization step are summarized in the table below.

| Catalyst | Hydrogen Pressure | Temperature | Reaction Time | Typical Yield | Reference |

| 5%-Pd/C | 40 bar | 50 °C | 6 h | 44% | nih.gov |

| Raney® Nickel | 40 bar | 50 °C | 6 h | Complex Mixture | nih.gov |

This table presents data for a model reductive cyclization of a dialdoxime.

Advanced Synthetic Techniques for N-Substituted Piperazines

More contemporary synthetic strategies leverage transition-metal catalysis and photoredox reactions to achieve the synthesis of N-substituted piperazines with greater efficiency, modularity, and control.

Palladium-Catalyzed Amination and Cyclization Protocols

Palladium catalysis has emerged as a powerful tool for the synthesis of highly substituted piperazines. acs.orgorganic-chemistry.org One notable method involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component. acs.orgorganic-chemistry.org This modular approach allows for the coupling of two carbon atoms from the propargyl precursor with the two nitrogen atoms of a diamine to construct the heterocyclic ring. acs.orgorganic-chemistry.org The reactions proceed under mild conditions and exhibit excellent yields with a high degree of regio- and stereochemical control. acs.orgorganic-chemistry.org

The versatility of this method allows for significant variation in both the diamine and the propargyl carbonate starting materials, enabling the synthesis of a wide array of substituted piperazines. acs.org For example, using a substituted ethylenediamine derivative as the bis-nucleophile allows for the direct incorporation of a substituent on the piperazine ring. acs.org

| Catalyst Loading | Reaction Time | Isolated Yield | Reference |

| 3 mol % | Not specified | 98% | acs.org |

| 1 mol % | 12 h | High | acs.org |

This table illustrates the efficiency of a palladium-catalyzed cyclization for piperazine synthesis.

Another palladium-catalyzed approach is the aza-Wacker-type aerobic oxidative cyclization of alkenes, which can be used to construct various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org

Titanium(IV) Tetrakis(dimethylamide)-Mediated C-C Bond Formations

While direct application of Titanium(IV) tetrakis(dimethylamide) in the synthesis of this compound is not prominently documented, titanium-mediated reactions are significant in C-C bond formation via free-radical pathways. nih.gov Titanium complexes, particularly Ti(III) and Ti(IV) species, are instrumental in promoting selective reactions for synthesizing multifunctional organic compounds. nih.gov

For instance, Ti(IV) complexes, due to their oxophilicity and strong Lewis acidity, can facilitate the in situ formation of aldimines from anilines and aldehydes. This activation enhances the electrophilicity of the C=N bond, making it susceptible to nucleophilic attack by aryl radicals generated, for example, from the Ti(III)-promoted decomposition of aryldiazonium salts. nih.gov

In a hypothetical application to piperazine synthesis, a titanium reagent could mediate the coupling of precursor fragments. For example, a Ti(IV) complex could be used to promote the cyclization of a suitably functionalized diamine precursor by activating carbonyl or imine groups within the molecule, leading to ring formation.

Visible-Light-Promoted Decarboxylative Annulation Methods

Visible-light photoredox catalysis represents a cutting-edge strategy for the synthesis of piperazines under mild conditions. organic-chemistry.orgresearchgate.netrsc.org One such method is a decarboxylative annulation protocol that couples a glycine-based diamine with various aldehydes to access 2-substituted piperazines. organic-chemistry.orgresearchgate.netrsc.org This transformation can be efficiently catalyzed by iridium-based complexes or organic photoredox catalysts. organic-chemistry.orgrsc.org

The proposed mechanism for this type of reaction, using an iridium photocatalyst, involves the following key steps:

Excitation of the Ir(III) photocatalyst by visible light to a powerful reductant state.

Single-electron transfer from the excited photocatalyst to an acceptor, generating a radical anion and a potent Ir(IV) oxidant.

The Ir(IV) species then oxidizes the piperazine precursor to generate an amino radical cation.

Subsequent steps involving radical cyclization lead to the formation of the piperazine ring. mdpi.com

This method is highly versatile, tolerating a wide range of aldehydes, including aryl, heteroaryl, and alkyl variants, and can be performed under both batch and continuous flow conditions. organic-chemistry.orgresearchgate.netrsc.org The use of organic photoredox catalysis also provides an operationally simple route, where direct substrate oxidation is followed by a 6-endo-trig radical cyclization with an in situ generated imine to furnish the piperazine product. organic-chemistry.orgnih.gov

| Photocatalyst | Substrates | Conditions | Typical Yield | Reference |

| [Ir(ppy)2(dtbpy)]PF6 | Glycine-based diamine, various aldehydes | Visible light, batch or flow | Up to 99% | rsc.org |

| 4CzIPN | Glycine-based diamine, various aldehydes | Visible light, batch or flow | Efficient | organic-chemistry.org |

This table summarizes the conditions and outcomes of visible-light-promoted piperazine synthesis.

Functionalization and Derivatization of the Piperazine Core

The piperazine scaffold is a foundational structure in medicinal chemistry, present in a wide array of approved drugs. rsc.orgsemanticscholar.org Its prevalence is due to the versatility of its two nitrogen atoms, which can be readily functionalized to modulate the physicochemical and pharmacological properties of the resulting molecules. researchgate.net This section details the key synthetic methodologies for the derivatization of the piperazine core, focusing on N-alkylation and N-acylation, the introduction of aromatic and heterocyclic systems, and the construction of complex molecular hybrids.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental strategies for elaborating the piperazine ring. These reactions allow for the introduction of a vast range of substituents, which can influence a molecule's solubility, basicity, and ability to interact with biological targets. researchgate.net

N-Alkylation is commonly achieved through several methods. One prevalent technique is reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. wm.edu For instance, piperazine can be reacted with phenylacetaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield N,N'-disubstituted piperazines. wm.eduresearchgate.net Another straightforward method is the direct alkylation of the piperazine nitrogen with alkyl halides. This reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. researchgate.net For example, N-acetylpiperazine can be alkylated with various alkyl halides, followed by hydrolysis of the acetyl group to yield mono-alkylated piperazines. researchgate.net

N-Acylation introduces an amide functionality to the piperazine ring, which can serve as a key interaction point with biological targets. acs.org This transformation is typically accomplished by treating the piperazine with an acylating agent like an acyl chloride or an anhydride. mdpi.com For example, reacting piperazine with 2,4-difluorobenzoyl chloride can yield both mono- and di-acylated products, depending on the stoichiometry of the reactants. mdpi.com The resulting amide bond can influence the molecule's conformational properties and its ability to act as a hydrogen bond donor or acceptor. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Example Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | N-Alkylpiperazine | wm.eduresearchgate.net |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkylpiperazine | researchgate.netnih.gov |

| N-Acylation | Acyl Chloride/Anhydride, Solvent (e.g., Chloroform) | N-Acylpiperazine | mdpi.com |

Introduction of Heterocyclic and Aromatic Moieties

The introduction of aromatic and heterocyclic rings onto the piperazine core is a crucial strategy in drug design, as these moieties can engage in various interactions with biological targets, such as π-π stacking and hydrogen bonding. acs.orgnih.gov Arylpiperazines are a significant class of compounds in medicinal chemistry, often targeting central nervous system receptors. nih.govnih.gov

The synthesis of N-arylpiperazines can be achieved through several methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. These methods allow for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic or heterocyclic ring. wisdomlib.org The long-chain arylpiperazine scaffold is a versatile template for designing drugs that target serotonin and dopamine receptors. nih.gov

Similarly, various heterocyclic systems can be attached to the piperazine ring to create compounds with diverse pharmacological profiles. nih.gov For instance, pyrimidine and piperazine moieties can be combined within a single molecular framework to enhance biological activity. tandfonline.com The synthesis of these derivatives often involves the reaction of a substituted piperazine with a heterocyclic compound containing a suitable leaving group. tandfonline.com

| Introduced Moiety | Synthetic Method | Resulting Compound Class | Example Reference |

|---|---|---|---|

| Phenyl | Alkylation with Chloroalkyl Derivatives | Long-chain Arylpiperazine | nih.gov |

| Thiazolinylphenyl | Multi-step Synthesis | Thiazolinylphenyl-piperazine | nih.gov |

| Bipyridinyl | Reaction with Chloroalkyl Derivatives | Bipyridinyl-piperazine | nih.gov |

| Indole | N-substitution via Amide or Methylene (B1212753) Linker | Indole-piperazine Derivatives | nih.gov |

Synthesis of Piperazine-Based Conjugates and Hybrid Molecular Systems

The piperazine ring often serves as a versatile linker or central scaffold in the construction of more complex molecular architectures, such as drug conjugates and hybrid molecules. nih.govresearchgate.net This strategy, known as molecular hybridization, involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced biological activity or a novel mechanism of action. nih.gov

Piperazine-based conjugates have been developed for various applications, including targeted drug delivery. For example, piperazine-based compounds have been conjugated to humanized ferritin to create a delivery system for siRNA in cancer cells. nih.govacs.org The synthesis of these conjugates often involves the rational design of piperazine derivatives containing reactive functional groups that can be selectively coupled to other molecules. nih.govacs.org

The synthesis of hybrid molecules often involves multi-step reaction sequences to assemble the different structural components around the piperazine core. For instance, piperazine-chalcone hybrids and their related pyrazoline analogues have been synthesized as potential anticancer agents. tandfonline.com Similarly, hybrid molecules containing coumarin, isatin, and 1,2,4-triazol-3-thiol moieties have been synthesized from a 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide intermediate. researchgate.net These hybrid systems leverage the structural and functional properties of the piperazine ring to create novel therapeutic agents. researchgate.netnih.gov

| System Type | Constituent Moieties | Synthetic Approach | Potential Application | Example Reference |

|---|---|---|---|---|

| siRNA Delivery System | Piperazine, Piperidine, Humanized Ferritin | Reductive Amination, Chemoselective Conjugation | Targeted Cancer Therapy | nih.govacs.org |

| Anticancer Hybrids | Piperazine, Chalcone, Pyrazoline | Multi-step Synthesis | Anticancer Agents | tandfonline.com |

| Heterocyclic Hybrids | Piperazine, Coumarin, Isatin, 1,2,4-triazol-3-thiol | Synthesis from a Common Intermediate | Pharmacological Agents | researchgate.net |

| Bergenin Hybrids | Piperazine, Bergenin, Arylthiazolyl, Benzothiazolyl, Arylsulfonyl | Mannich Reaction | Anticancer Agents | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Piperazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the structure of piperazine (B1678402) derivatives. In the case of 1-tert-butyl-4-ethylpiperazine, the ¹H-NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet, and the ethyl group as a quartet and a triplet. The piperazine ring protons typically appear as multiplets. For analogous structures like tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a distinct singlet for the tert-butyl protons is observed around δ 1.49 ppm, with piperazine protons resonating between δ 3.4–3.8 ppm. Similarly, for other tert-butyl piperazine carboxylates, the tert-butyl signal is consistently found around δ 1.4-1.5 ppm. vulcanchem.com

Table 1: Predicted NMR Data for this compound

| Group | ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | Singlet | Quaternary C, Methyl C |

| Ethyl (-CH₂CH₃) | Quartet, Triplet | Methylene (B1212753) C, Methyl C |

| Piperazine Ring (-CH₂CH₂-) | Multiplets | Methylene Cs |

2D-NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms and understanding the molecule's conformation. sci-hub.box

COSY experiments would confirm the coupling between the protons of the ethyl group (the -CH₂ and -CH₃) and within the piperazine ring system.

HSQC spectra correlate directly bonded protons and carbons, allowing for unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the tert-butyl and ethyl groups to the piperazine nitrogen atoms. For instance, correlations between the protons of the ethyl group's methylene and the carbons of the piperazine ring would definitively place the ethyl group on a nitrogen atom.

These advanced techniques provide a complete and unambiguous picture of the molecular structure. sci-hub.boxnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. rsc.orgacs.org This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. The precise mass measurement from HRMS is a critical step in confirming the identity of a newly synthesized compound. ingentaconnect.com

Collision-Induced Dissociation (CID) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed to fragment the molecular ion and analyze the resulting fragment ions. jeolusa.comnih.gov This process provides structural information by revealing how the molecule breaks apart. nih.govthermofisher.com For this compound, a characteristic fragmentation would be the loss of a tert-butyl group, which would result in a prominent peak at m/z 57. ingentaconnect.com The fragmentation pattern provides a "fingerprint" that helps to confirm the structure and can be used to distinguish it from isomers. jeolusa.comjeol.com

Table 2: Predicted Fragmentation Ions for this compound

| Fragment Ion | Description |

|---|---|

| [M - 15]⁺ | Loss of a methyl group |

| [M - 29]⁺ | Loss of an ethyl group |

| [M - 57]⁺ | Loss of a tert-butyl group |

| m/z 57 | tert-butyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-resolution version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. gassnova.nogoogle.com These methods are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or other impurities. researchgate.netmdpi.com The retention time from the chromatography provides one level of identification, while the mass spectrum of the eluting peak confirms the identity and molecular weight of the compound. google.combldpharm.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes within a molecule. For N-substituted piperazines, the IR spectrum is distinguished by characteristic bands corresponding to the vibrations of the piperazine ring and its substituents. unodc.org While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from analyses of closely related compounds, including various N-arylpiperazines, tert-butyl piperazine carboxylates, and other alkyl-substituted piperazines. mdpi.comnih.gov

The key vibrational modes for a compound like this compound would include C-H stretching from the ethyl and tert-butyl groups, C-N stretching of the tertiary amine groups within the piperazine ring, and various bending and rocking vibrations. The C=O stretching vibration, typically observed between 1700 and 1740 cm⁻¹, is a prominent feature in Boc-protected piperazine derivatives. mdpi.comnih.gov The presence of the tert-butyl group introduces strong bands associated with its C-H bonds, while the ethyl group contributes its own characteristic vibrational signatures.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound This table is generated based on data from analogous piperazine structures. mdpi.comnih.govasianpubs.orgscirp.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 2970-2950 | Asymmetric C-H Stretch | -CH₃ (tert-butyl & ethyl) |

| 2870-2850 | Symmetric C-H Stretch | -CH₃ (tert-butyl & ethyl) |

| 2930-2915 | Asymmetric C-H Stretch | -CH₂- (piperazine ring & ethyl) |

| 2855-2845 | Symmetric C-H Stretch | -CH₂- (piperazine ring & ethyl) |

| 1475-1440 | C-H Bending | -CH₂, -CH₃ |

| 1390-1365 | C-H Bending (Umbrella) | tert-butyl group |

| 1200-1020 | C-N Stretching | Tertiary Amine (Piperazine) |

| 1170-1140 | C-C Skeletal Vibration | tert-butyl group |

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on numerous piperazine derivatives reveal detailed insights into the ring's conformation, the orientation of its substituents, and the nature of intermolecular forces that stabilize the crystal lattice. tandfonline.comtandfonline.com

For asymmetrically substituted piperazines like this compound, crystallographic analysis is crucial for understanding how the steric bulk of the tert-butyl group and the flexibility of the ethyl group influence the molecular geometry and packing. nih.gov

The piperazine ring is known to adopt several conformations, with the chair form being the most thermodynamically stable and, therefore, the most commonly observed in crystal structures. nih.gov Crystallographic studies of a wide array of N-substituted piperazines, including those with bulky tert-butyl groups and other alkyl or aryl substituents, consistently report the piperazine ring in a chair conformation. tandfonline.comnih.goviucr.orgiucr.orgiucr.org

In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For bulky substituents like a tert-butyl group, the equatorial position is strongly favored to minimize steric hindrance. nih.gov In this compound, it is expected that both the tert-butyl and the ethyl groups would adopt equatorial positions to achieve the most stable molecular conformation. This di-equatorial arrangement is a common feature in similarly substituted piperazine derivatives. nih.gov

The stability of a molecular crystal is governed by a network of intermolecular interactions. While this compound lacks conventional hydrogen bond donors (like N-H or O-H), its crystal packing would be stabilized by weaker interactions such as C-H···N or C-H···π interactions, along with van der Waals forces. nih.goviucr.org In related crystal structures, weak C-H···O hydrogen bonds are often observed when an oxygen atom is present. iucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgrsc.org This method maps close intermolecular contacts onto a 3D surface around the molecule. For piperazine derivatives, Hirshfeld analysis has been used to explore and rank the importance of various interactions, such as O···H/H···O, F···H/H···F, and C-H···π contacts, which dictate the supramolecular assembly. nih.goviucr.orgrsc.orgjksus.org The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts, highlighting the dominant forces responsible for crystal packing. uzh.ch

Computational Chemistry and Theoretical Investigations of Piperazine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for dissecting the molecular properties of piperazine (B1678402) derivatives. jksus.orgresearchgate.netresearch-nexus.net These computational approaches enable detailed exploration of a molecule's electronic structure and conformational possibilities. jksus.orgresearchgate.netresearch-nexus.net

The initial step in computational analysis is geometry optimization, which determines the most stable three-dimensional atomic arrangement of a molecule. For a compound like 1-tert-butyl-4-ethylpiperazine, DFT methods, such as B3LYP combined with a 6-311++G** basis set, are frequently employed to find the lowest energy conformation. jksus.org This optimized structure serves as a foundation for further electronic analysis. jksus.org

To illustrate the typical values obtained for related systems, the following table presents representative data for a piperazine derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The piperazine ring typically adopts a chair conformation to minimize steric strain. This ring, however, is not static and can undergo conformational changes such as ring inversion and nitrogen inversion. In asymmetrically substituted piperazines like this compound, these dynamics are complex. The bulky tert-butyl group has a strong energetic preference for the equatorial position to avoid steric hindrance.

Computational methods can precisely calculate the energy barriers for these conformational transitions. For instance, studies on N-acylated piperazines have determined activation energy barriers for ring inversion to be in the range of 56 to 80 kJ mol⁻¹. rsc.orgrsc.org Similar calculations for this compound would quantify the energy required for the ring to flip, a process significantly influenced by the large tert-butyl group. Rotational barriers around the C-N bonds also dictate the molecule's accessible conformations. researchgate.net

Quantum chemical calculations can offer deep insights into the mechanisms of reactions involving such piperazine derivatives, thereby explaining observed stereoselectivity. By modeling the transition states of potential reaction pathways, it is possible to determine the most energetically favorable route. This is crucial for understanding why a particular stereoisomer may be formed preferentially in a chemical reaction.

Molecular Docking Studies: Predictive Modeling of Molecular Interactions with Biological Macromolecules (focus on binding modes and interaction types)

Molecular docking is a computational method used to predict how a molecule, such as this compound, might bind to a biological macromolecule like a protein. nih.govresearchgate.net This technique is instrumental in drug discovery and design. doaj.orgorientjchem.org The process involves positioning the ligand within the binding site of the receptor and evaluating the potential binding affinity using a scoring function.

Docking studies can elucidate the likely binding mode and identify key intermolecular interactions, which may include:

Hydrogen bonding involving the piperazine nitrogen atoms.

Hydrophobic interactions with the tert-butyl and ethyl groups.

For example, docking studies on various piperazine derivatives have successfully predicted their binding interactions with enzymes like thymidine (B127349) phosphorylase and VEGFR-2 kinase. nih.govdoaj.org These studies often reveal that the piperazine core establishes crucial hydrogen bonds, while substituents occupy hydrophobic pockets within the active site. nih.gov

The following table provides an example of the kind of data that can be obtained from a molecular docking study of a piperazine derivative with a hypothetical receptor.

| Interaction Type | Receptor Residue | Ligand Group | Distance (Å) |

| Hydrogen Bond | Aspartate 120 | Piperazine Nitrogen | 3.1 |

| Hydrophobic | Leucine 85 | tert-butyl | 3.9 |

| Hydrophobic | Valine 102 | ethyl | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design Principles

Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The underlying principle is that a molecule's activity is a function of its structural properties. nih.govresearchgate.net

Developing a QSAR model for a class of compounds that includes this compound would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of structurally related molecules with known biological activities. koreascience.kr Statistical methods are then used to create a model that links these descriptors to the activity.

Successful QSAR models can predict the activity of novel compounds and provide valuable insights into the structural features that are critical for the desired biological effect. mdpi.com This information can then guide the design of new, more potent molecules. For instance, a QSAR study might reveal that the size and electronic properties of the substituents on the piperazine ring are key determinants of activity. nih.govkoreascience.kr

Analysis of Intramolecular Interactions and Their Impact on Molecular Structure and Reactivity

Computational chemistry provides a powerful lens for examining the intricate world of molecular structure and behavior. In the case of this compound, theoretical investigations, primarily through analogy with closely related substituted piperazine systems, offer significant insights into the intramolecular forces that dictate its three-dimensional geometry and chemical reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous compounds allows for a detailed and scientifically grounded analysis.

Conformational Analysis and Steric Effects:

The piperazine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize angular and torsional strain. The introduction of bulky substituents, such as a tert-butyl group, has a profound impact on the conformational equilibrium. Due to its significant steric demand, the tert-butyl group will strongly favor the equatorial position on the piperazine ring to avoid destabilizing 1,3-diaxial interactions. This preference is a well-established principle in cyclohexane (B81311) and hetero-cyclohexane systems. Computational analyses of other tert-butyl substituted piperazines confirm that the chair conformation with the equatorial tert-butyl group is the global minimum on the potential energy surface. vulcanchem.com

The ethyl group at the 4-position is less sterically demanding than the tert-butyl group and will also preferentially occupy an equatorial position to minimize steric strain. Therefore, the most stable conformation of this compound is predicted to be a chair form with both the tert-butyl and ethyl groups in equatorial positions.

Electronic Effects and Reactivity:

The nitrogen atoms in the piperazine ring are key centers of reactivity, acting as bases and nucleophiles. The electronic nature of the substituents at the N1 and N4 positions modulates this reactivity. The tert-butyl and ethyl groups are both alkyl groups, which are generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the nitrogen atoms, thereby enhancing their basicity and nucleophilicity compared to an unsubstituted piperazine.

Quantum chemical calculations on related piperazine derivatives, such as the study of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, utilize methods like Density Functional Theory (DFT) to explore the electronic properties. tandfonline.com These studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) would be expected to be localized primarily on the two nitrogen atoms, consistent with their role as the principal sites for electrophilic attack. The energy of the HOMO would be indicative of the molecule's ionization potential and its ability to donate electrons in a chemical reaction.

The molecular electrostatic potential (MEP) is another valuable tool used in computational studies to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. tandfonline.com For this compound, the MEP would show regions of negative potential (typically colored red or yellow) localized around the nitrogen atoms, confirming them as the most likely sites for protonation and other electrophilic interactions.

Data from Theoretical Models:

Table 1: Predicted Conformational and Geometric Parameters for this compound (based on analogous systems)

| Parameter | Predicted Value/Observation | Rationale/Reference |

| Ring Conformation | Chair | Minimization of torsional and angular strain. |

| Tert-butyl Group Position | Equatorial | Avoidance of significant 1,3-diaxial steric strain. rsc.org |

| Ethyl Group Position | Equatorial | Minimization of steric interactions. |

| N-C(tert-butyl) Bond Length | ~1.47 - 1.49 Å | Typical for N-C single bonds in similar environments. |

| N-C(ethyl) Bond Length | ~1.46 - 1.48 Å | Typical for N-C single bonds in similar environments. |

| C-N-C Bond Angle (within ring) | ~109° - 112° | Tetrahedral-like geometry of sp³ hybridized nitrogen. |

Table 2: Calculated Electronic Properties for Substituted Piperazines (Illustrative)

| Property | Typical Value Range | Significance for this compound |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the ionization potential and nucleophilicity. The electron-donating alkyl groups would place it in the higher end of this range (less negative). |

| LUMO Energy | 1.5 to 2.5 eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Indicates kinetic stability and chemical reactivity. A large gap suggests high stability. |

| Dipole Moment | 1.0 to 2.0 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Proton Affinity at N1 | ~230 - 240 kcal/mol | Quantitative measure of basicity; influenced by the tert-butyl group. |

| Proton Affinity at N4 | ~230 - 240 kcal/mol | Quantitative measure of basicity; influenced by the ethyl group. |

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chemical Building Blocks for Diverse Molecular Architectures

The strategic placement of the tert-butyl and ethyl groups on the piperazine (B1678402) core makes 1-tert-butyl-4-ethylpiperazine a valuable building block for constructing complex molecular frameworks. The tert-butyl group can serve as a bulky protecting group, directing reactions to the less sterically hindered ethyl-substituted nitrogen, or it can be an integral part of the final molecular design, influencing the compound's pharmacokinetic or material properties.

Synthesis of Complex Heterocyclic Systems

The piperazine ring is a fundamental component of many heterocyclic compounds. bldpharm.com Derivatives of this compound are instrumental in the synthesis of more elaborate heterocyclic systems. For instance, related tert-butyl-piperazine carboxylate derivatives are used as key intermediates in the preparation of complex molecules, including those with potential therapeutic applications. chemimpex.comnih.govsigmaaldrich.com The synthesis often involves a stepwise approach where the piperazine core is first functionalized with a tert-butoxycarbonyl (Boc) protecting group. vulcanchem.comnih.gov This allows for the selective introduction of various substituents onto the second nitrogen atom. Subsequent removal of the Boc group allows for further modification, leading to a diverse array of complex heterocyclic structures.

A common synthetic strategy involves the sequential alkylation of piperazine, often starting with the introduction of a Boc protecting group to ensure mono-protection. This is followed by the addition of an ethyl group and subsequent deprotection, or vice-versa, to yield the desired substituted piperazine. This controlled, stepwise synthesis allows for the precise construction of complex molecules where the piperazine unit acts as a central scaffold.

Development of Bifunctional Intermediates

Bifunctional molecules, which possess two distinct reactive sites, are highly valuable in chemical synthesis, particularly for creating linkers in drug-conjugates or for constructing polymeric materials. Analogs of this compound, such as tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate and tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, are prime examples of such intermediates. cymitquimica.combldpharm.combldpharm.com These molecules contain a protected amine (the Boc group) and a primary amine at the end of an ethyl or propyl chain, respectively. sigmaaldrich.com This dual functionality allows for selective reactions at either end of the molecule, making them versatile building blocks for a wide range of chemical transformations. vulcanchem.com For example, the primary amine can undergo reactions such as acylation or alkylation, while the Boc-protected amine remains inert, to be deprotected and reacted in a subsequent step.

Utilization in Multi-Component Reactions for Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating libraries of structurally diverse compounds. The piperazine scaffold is frequently employed in MCRs to rapidly build molecular complexity. bohrium.com While direct examples involving this compound in MCRs are not extensively documented, the principles of MCRs are applicable to piperazine derivatives. For instance, a catalyst-free multicomponent reaction has been developed using cyclic tertiary amines, aryl halides, and a sulfur source to produce potentially drug-like molecules. researchgate.net This demonstrates the potential for incorporating substituted piperazines like this compound into MCRs to create large libraries of novel compounds for high-throughput screening in drug discovery and materials science.

Scaffolds for the Design of Chemical Probes and Tools for Molecular Recognition

The rigid, yet conformationally flexible, nature of the piperazine ring makes it an excellent scaffold for the design of chemical probes and tools for molecular recognition. acs.org By attaching various functional groups to the piperazine core, chemists can create molecules that selectively bind to specific biological targets, such as proteins or nucleic acids. The tert-butyl group in this compound analogs can play a crucial role in directing the binding of these probes. nih.gov For example, tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate serves as a scaffold with multiple functional sites that can be modified to create probes for studying molecular interactions. vulcanchem.com The development of such probes is essential for understanding biological processes and for the early stages of drug discovery. acs.org

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The piperazine moiety can participate in hydrogen bonding and other non-covalent interactions, making it a useful component in the design of supramolecular assemblies. For instance, piperazine derivatives have been incorporated into squaramide-based receptors for anion recognition, where the piperazine nitrogen atoms can interact with metal ions or participate in hydrogen bonding networks. rsc.org In materials science, the incorporation of this compound or its analogs into polymers can influence the material's properties, such as thermal stability and chemical resistance. chemimpex.com The unique steric and electronic properties of the substituted piperazine can be harnessed to create advanced materials with tailored functionalities.

Contribution to the Development of Novel Synthetic Reagents and Catalytic Ligands

Piperazine derivatives are widely used as ligands in catalysis. ambeed.com The nitrogen atoms of the piperazine ring can coordinate to metal centers, and the substituents on the nitrogen atoms can be varied to fine-tune the electronic and steric properties of the resulting metal complex. While specific examples of this compound as a catalytic ligand are not prevalent in the literature, related chiral piperazine derivatives, such as tert-butyl (R)-2-ethylpiperazine-1-carboxylate, are used in asymmetric synthesis to create enantiomerically pure compounds. chemshuttle.com The development of new catalytic systems is crucial for advancing chemical synthesis, and substituted piperazines continue to be a fertile ground for the discovery of novel and efficient ligands. uni-regensburg.de

Future Directions in Research on 1 Tert Butyl 4 Ethylpiperazine and Substituted Piperazines

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The chemical industry's growing emphasis on green chemistry is driving the exploration of more sustainable and efficient methods for synthesizing substituted piperazines. researchgate.netderpharmachemica.com Traditional multi-step syntheses are often plagued by harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. mdpi.com Future research is increasingly focused on overcoming these limitations through several innovative approaches.

Photoredox Catalysis: A significant advancement lies in the use of photoredox catalysis, which employs light to initiate chemical reactions. mdpi.com This method offers a greener alternative for the C–H functionalization of the piperazine (B1678402) ring, a historically challenging transformation. mdpi.comnsf.gov For instance, iridium-based photocatalysts have been successfully used to promote the coupling of N-Boc piperazines with various partners, and organic photoredox catalysts are being explored to enhance the sustainability of these reactions. mdpi.com

Novel Reagents and Methodologies: The development of novel reagents is another key area. Stannyl amine protocol (SnAP) and related silicon-based (SLAP) reagents have emerged as powerful tools for the convergent synthesis of piperazines from aldehydes. mdpi.comnsf.gov These methods often proceed under mild conditions and offer a high degree of control over the final structure. acs.org Furthermore, the CarboxyLic Amine Protocol (CLAP) provides a metal-free alternative for the synthesis of C2-substituted piperazines through a decarboxylative cyclization. mdpi.com

Alternative Energy Sources: To minimize the energy consumption and reaction times associated with conventional heating, researchers are turning to alternative energy sources like microwave irradiation and ultrasonication. researchgate.netderpharmachemica.com These techniques have been successfully applied to reactions like the Petasis reaction for the synthesis of piperazine analogs, often leading to significantly higher yields in shorter timeframes. researchgate.net The use of mechanochemistry, or trituration, also presents a solvent-free, energy-efficient alternative. researchgate.net

Atom-Economical Reactions: The design of atom-economical reactions, which maximize the incorporation of starting material atoms into the final product, is a central tenet of sustainable synthesis. nih.gov Catalytic methods, such as the iridium-catalyzed [3+3] cycloaddition of imines, provide a direct and highly efficient route to C-substituted piperazines with 100% atom economy. nih.gov Similarly, palladium-catalyzed decarboxylative cyclizations offer a modular and highly controlled synthesis of substituted piperazines. acs.org

| Research Finding | Synthetic Approach | Sustainability Aspect | Reference(s) |

| Successful C-H functionalization of piperazines | Photoredox catalysis with iridium or organic catalysts | Use of light as a renewable energy source, avoidance of toxic reagents | mdpi.com |

| Convergent synthesis of piperazines from aldehydes | SnAP and SLAP reagents | Mild reaction conditions, high convergence | mdpi.comnsf.gov |

| Metal-free synthesis of C2-substituted piperazines | CarboxyLic Amine Protocol (CLAP) | Avoidance of heavy metal catalysts | mdpi.com |

| Accelerated Petasis reaction for piperazine analogs | Microwave irradiation and ultrasonication | Reduced energy consumption and reaction times | researchgate.net |

| Atom-economical synthesis of C-substituted piperazines | Iridium-catalyzed [3+3] cycloaddition of imines | Maximizes atom incorporation into the final product | nih.gov |

| Modular synthesis of highly substituted piperazines | Palladium-catalyzed decarboxylative cyclization | High stereo- and regiochemical control under mild conditions | acs.org |

Integration of Machine Learning and AI in Predictive Chemical Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of new molecules, including substituted piperazines. arxiv.org Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even design novel molecular structures with desired properties. researchgate.netresearchgate.net

Predictive Synthesis: ML models, particularly those based on neural networks, are being trained on vast datasets of chemical reactions to predict the products and yields of new transformations. arxiv.orgarxiv.org For instance, large language models (LLMs) like Chemma have demonstrated the ability to predict reaction performance and assist in retrosynthesis, significantly accelerating the discovery of new synthetic routes. arxiv.orgarxiv.org These models can help chemists to prioritize experiments, reducing the time and resources spent on trial-and-error approaches. researchgate.net

Reaction Optimization: AI can be integrated into active learning frameworks to autonomously explore and optimize reaction conditions. arxiv.org By iteratively suggesting new experiments based on previous results, these systems can efficiently navigate complex reaction spaces to find the optimal conditions for a given transformation, such as identifying the best ligand and solvent for a cross-coupling reaction to synthesize α-aryl N-heterocycles. arxiv.orgarxiv.org

De Novo Molecular Design: Generative ML models can design novel piperazine derivatives with specific predicted biological activities. researchgate.net By learning the relationship between chemical structure and biological function from existing data, these models can propose new molecules that are more likely to be active against a particular target. mdpi.com This in silico design process can dramatically shorten the early stages of drug discovery. researchgate.net

Predicting Physicochemical Properties: ML models are also being developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.commdpi.com By identifying potential liabilities early in the design process, these tools can help to reduce the high attrition rates in drug development. researchgate.net

| AI/ML Application | Description | Potential Impact | Reference(s) |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. | Reduces trial-and-error experimentation, accelerates synthesis planning. | arxiv.orgarxiv.org |

| Automated Reaction Optimization | AI-driven platforms autonomously explore and optimize reaction conditions. | Efficiently finds optimal synthetic protocols, saving time and resources. | arxiv.org |

| De Novo Molecular Design | Generative models design novel molecules with desired properties. | Accelerates the discovery of new drug candidates with improved efficacy. | researchgate.netmdpi.com |

| ADME/Toxicity Prediction | ML models predict the pharmacokinetic and toxicity profiles of molecules. | Reduces late-stage failures in drug development. | mdpi.commdpi.com |

Advanced Computational Modeling for Elucidating Complex Reaction Mechanisms

Computational chemistry provides a powerful lens through which to investigate the intricate details of chemical reactions at the molecular level. For substituted piperazines, advanced computational modeling is crucial for understanding reaction mechanisms, predicting reactivity, and guiding the design of new synthetic methods. researchgate.netacs.org

Density Functional Theory (DFT) Calculations: DFT has become a workhorse in computational chemistry for studying the thermodynamics and kinetics of chemical reactions. acs.orgnih.gov It can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net For example, DFT calculations have been used to elucidate the mechanisms of CO2 capture by piperazine solutions, a process of significant industrial importance. acs.orgnih.gov

Modeling Reaction Intermediates and Transition States: By modeling the structures and energies of transient species like reaction intermediates and transition states, computational chemistry can provide insights that are often difficult to obtain through experimental methods alone. researchgate.net This understanding is critical for explaining the observed selectivity of a reaction and for designing catalysts that can favor a desired outcome.

Solvation Effects: The role of the solvent is critical in many chemical reactions. Advanced solvation models, such as the explicit solvation shell (ESS) model and the SM8T model, are being used to more accurately account for the influence of the solvent on reaction energetics and mechanisms. acs.orgnih.gov This is particularly important for reactions involving charged species, which are common in piperazine chemistry. nih.gov

Predicting Spectroscopic Properties: Computational methods can also be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. This can aid in the characterization of new compounds and in the identification of reaction intermediates.

| Computational Method | Application in Piperazine Research | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Calculating reaction energies and pathways. | Understanding reaction thermodynamics and kinetics, such as in CO2 capture. | acs.orgnih.gov |

| Transition State Modeling | Identifying and characterizing transition state structures. | Elucidating reaction mechanisms and predicting stereochemical outcomes. | researchgate.net |

| Advanced Solvation Models (e.g., ESS, SM8T) | Accurately modeling the effect of solvent on reactions. | Improved understanding of reactions in solution, especially those involving ions. | acs.orgnih.gov |

Discovery of Novel Chemical Transformations Involving the Piperazine Core

While the synthesis of the piperazine ring itself is a well-established field, the discovery of novel chemical transformations that modify the piperazine core is an area of active research. These new reactions expand the toolkit available to chemists for creating structural diversity and accessing novel chemical space. mdpi.comresearchgate.net

C-H Functionalization: As mentioned previously, the direct functionalization of C-H bonds on the piperazine ring is a major area of focus. mdpi.com This approach avoids the need for pre-functionalized starting materials and provides a more direct route to carbon-substituted piperazines, which have been historically underrepresented in medicinal chemistry. mdpi.com Recent advances include photoredox-catalyzed C-H arylation, vinylation, and alkylation. mdpi.comnsf.gov

Ring-Opening Reactions: The ring-opening of strained bicyclic systems containing a piperazine-like motif, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), offers a unique entry point to functionalized piperazines. researchgate.net This strategy involves the activation and cleavage of a C-N bond in DABCO, followed by the introduction of a new substituent. researchgate.net

[3+3] Cycloadditions: The [3+3] cycloaddition of azomethine ylides derived from imines represents a powerful and atom-economical method for the synthesis of C-substituted piperazines. nih.gov This approach allows for the stereospecific construction of the piperazine ring from readily available starting materials. nih.gov

Multi-component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient way to build molecular complexity. The Ugi three-component reaction, for example, has been used to synthesize chiral substituted pyrroloketopiperazines. jocpr.com

| Transformation | Description | Significance | Reference(s) |

| C-H Functionalization | Direct conversion of a C-H bond on the piperazine ring to a C-C or C-X bond. | Increases structural diversity and provides access to previously inaccessible analogs. | mdpi.comnsf.gov |

| Ring-Opening of DABCO Derivatives | Cleavage of a C-N bond in a bicyclic amine to generate a substituted piperazine. | Provides a unique synthetic route to functionalized piperazines. | researchgate.net |

| [3+3] Cycloadditions | Formation of the piperazine ring from two three-atom components. | Highly atom-economical and stereospecific method for piperazine synthesis. | nih.gov |

| Multi-component Reactions | One-pot synthesis of complex piperazine derivatives from multiple starting materials. | Efficiently builds molecular complexity and reduces the number of synthetic steps. | jocpr.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.